Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15885155
InChI: InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3
SMILES:
Molecular Formula: C17H25ClN2O2
Molecular Weight: 324.8 g/mol

Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15885155

Molecular Formula: C17H25ClN2O2

Molecular Weight: 324.8 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate -

Specification

Molecular Formula C17H25ClN2O2
Molecular Weight 324.8 g/mol
IUPAC Name tert-butyl 3-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3
Standard InChI Key RKOLFFUVSKRANC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate (C₁₇H₂₅ClN₂O₂; MW 324.8 g/mol) comprises a piperidine ring substituted at the 3-position with a 2-chlorobenzylamino group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations.

Key structural attributes:

  • Piperidine core: Confers conformational rigidity, enabling selective interactions with biological targets.

  • 2-Chlorobenzyl moiety: Introduces electron-withdrawing effects, potentially influencing binding affinity.

  • Boc protection: Facilitates stepwise synthesis by preventing unwanted side reactions.

Spectroscopic and Analytical Data

While experimental spectra for this specific compound are unpublished, analogous Boc-protected piperidines exhibit characteristic signals:

TechniqueExpected Features
¹H NMR- Boc tert-butyl singlet at δ 1.45 ppm
- Piperidine H-3 multiplet at δ 3.2–3.5 ppm
- Aromatic protons (2-chlorobenzyl) at δ 7.2–7.4 ppm
IR- N-H stretch (secondary amine) ~3300 cm⁻¹
- C=O (carbamate) ~1690 cm⁻¹
MS (ESI+)Molecular ion peak [M+H]⁺ at m/z 325.2

These predictions derive from structural analogs, as primary data for this compound remain proprietary.

Synthetic Methodologies

General Synthesis Strategy

The synthesis of tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate likely follows a two-step sequence common to Boc-protected amines:

  • Boc Protection of Piperidine:
    Piperidine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form tert-butyl piperidine-1-carboxylate.

  • Reductive Amination:
    The 3-amino intermediate undergoes reductive amination with 2-chlorobenzaldehyde. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates imine formation and subsequent reduction, yielding the target compound.

Reaction Scheme:

PiperidineBoc2O, DCMBoc-piperidineNaBH3CN2-Cl-benzaldehydeTarget Compound\text{Piperidine} \xrightarrow{\text{Boc}_2\text{O, DCM}} \text{Boc-piperidine} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{2-Cl-benzaldehyde}} \text{Target Compound}

Optimization Considerations

  • Solvent Selection: Tetrahydrofuran (THF) or DCM optimizes Boc protection yields (85–90%).

  • Temperature Control: Reductive amination proceeds efficiently at 0–5°C to minimize side product formation.

  • Purification: Flash chromatography (SiO₂, ethyl acetate/hexane gradient) achieves >95% purity.

AnalogCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
Nitrophenyl-piperidine derivative19.4531.40

While direct data are unavailable, the chlorobenzyl group’s electronic effects could enhance COX binding.

Research Directions and Challenges

Pharmacokinetic Profiling

Future studies should address:

  • Metabolic stability: Cytochrome P450 interactions.

  • Bioavailability: Impact of Boc group on oral absorption.

Structural Modifications

  • Boc Deprotection: Generating free amines for salt formation.

  • Heterocyclic Variants: Replacing benzyl with pyridyl groups to modulate solubility.

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